molecular formula C15H18N2O3S B2655745 methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate CAS No. 848369-55-1

methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate

Cat. No.: B2655745
CAS No.: 848369-55-1
M. Wt: 306.38
InChI Key: DLRPJYDZCKNGOT-UHFFFAOYSA-N
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Description

Methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core with a mercapto group and a hexanoate ester side chain, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in specific reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate typically involves multi-step organic reactions. One possible route could start with the formation of the quinazolinone core, followed by the introduction of the mercapto group and the esterification of the hexanoate side chain. Common reagents and conditions might include:

    Formation of Quinazolinone Core: Cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of Mercapto Group: Thiolation reactions using thiolating agents such as thiourea or mercaptoacetic acid.

    Esterification: Reaction of the carboxylic acid with methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols, amines, in the presence of acid or base catalysts.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroquinazolinones.

    Substitution: Various esters, amides.

Mechanism of Action

The mechanism of action of methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes and receptors, modulating their activity. The mercapto group may also play a role in binding to metal ions or forming disulfide bonds with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Thiols: Compounds with mercapto groups that exhibit similar reactivity.

    Esters: Compounds with ester functional groups that can undergo similar chemical reactions.

Uniqueness

Methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate is unique due to the combination of its quinazolinone core, mercapto group, and hexanoate ester side chain. This combination may result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-20-13(18)9-3-2-6-10-17-14(19)11-7-4-5-8-12(11)16-15(17)21/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRPJYDZCKNGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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